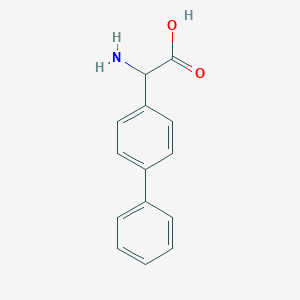

Amino-biphenyl-4-YL-acetic acid

Overview

Description

Beta-D-Mannose is a naturally occurring monosaccharide, specifically a hexose sugar, which is an epimer of glucose at the C-2 position. It is predominantly found in the cell walls of plants as a component of mannan. This sugar plays a crucial role in various biological processes, including cell-cell communication, protein structure conformation, and cellular signaling .

Mechanism of Action

Target of Action

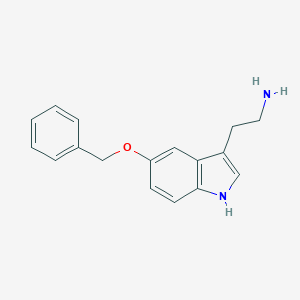

Amino-biphenyl-4-YL-acetic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This compound is a potential non-steroidal anti-inflammatory agent and is known to interact with γ-aminobutyric acid (GABA) receptors . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound’s interaction with its targets results in functional changes. For instance, when this compound interacts with quinolone antibacterial agents, it induces a functional blockade of the GABA receptors . This blockade can alter the normal functioning of the nervous system.

Biochemical Pathways

Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, its potential anti-inflammatory properties suggest that it may modulate the immune response and reduce inflammation .

Biochemical Analysis

Biochemical Properties

It is known that biphenylacetic acid, a related compound, can interact with γ-aminobutyric acid receptors

Cellular Effects

Given its structural similarity to biphenylacetic acid, it may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other biphenyl derivatives

Metabolic Pathways

The metabolic pathways involving Amino-biphenyl-4-YL-acetic acid are not well-characterized. It is possible that it may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Subcellular Localization

Research would need to be conducted to determine whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Mannose can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-glucose using D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, or D-mannose 2-epimerase . Another method involves the extraction from natural sources such as palm kernels using microwave-assisted sulfuric acid treatment .

Industrial Production Methods: Industrial production of Beta-D-Mannose often relies on enzymatic hydrolysis of mannan-rich biomass. This process involves the use of β-mannanase, β-glucosidase, and β-mannosidase to break down the mannan backbone into Beta-D-Mannose . The enzymatic method is preferred due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Beta-D-Mannose can be oxidized using reagents like nitric acid to form mannuronic acid.

Reduction: Reduction of Beta-D-Mannose can be achieved using sodium borohydride to produce mannitol.

Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups on the sugar molecule.

Major Products:

Oxidation: Mannuronic acid

Reduction: Mannitol

Substitution: Various substituted mannose derivatives depending on the nucleophile used

Scientific Research Applications

Beta-D-Mannose has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various derivatives and as a standard in carbohydrate analysis.

Biology: Plays a role in glycoprotein synthesis and cell signaling.

Medicine: Used in the treatment of urinary tract infections by preventing bacterial adhesion to the urothelium.

Industry: Utilized in the food and cosmetic industries due to its low-calorie and non-toxic properties.

Comparison with Similar Compounds

- D-Glucose

- D-Fructose

- L-Arabinose

- D-Galactose

Comparison: Beta-D-Mannose is unique in its ability to inhibit bacterial adhesion, a property not shared by D-Glucose, D-Fructose, or L-Arabinose . Additionally, Beta-D-Mannose has specific applications in the treatment of urinary tract infections and other medical conditions, making it a valuable compound in both medical and industrial fields .

Properties

IUPAC Name |

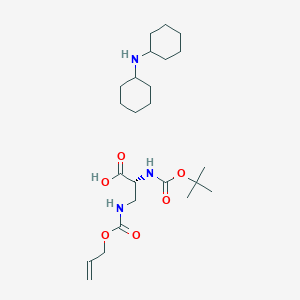

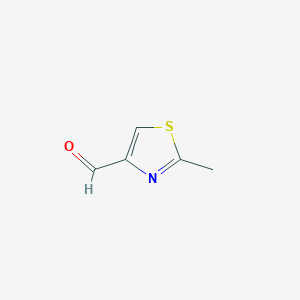

2-amino-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWOGALGPJNHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398465 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221101-61-7 | |

| Record name | AMINO-BIPHENYL-4-YL-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)